An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related structural analogs and employs computational predictions to offer a robust profile for researchers. This document is intended to serve as a foundational resource for those involved in the synthesis, characterization, and application of this and similar pyrazole derivatives in pharmaceutical and agrochemical research.
Introduction and Context
Substituted pyrazole carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development. Their rigid scaffold and diverse functionalization possibilities allow for the fine-tuning of biological activity. The subject of this guide, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, is a member of this important class. However, a thorough review of scientific databases and commercial supplier information reveals a notable scarcity of experimentally determined physicochemical data for this specific molecule.
This guide will therefore adopt a multi-faceted approach. Firstly, it will present the available information for the target compound. Secondly, it will draw upon data from close structural analogs to provide context and informed estimations of its properties. Finally, it will present a suite of computationally predicted physicochemical parameters to fill the existing data gaps. Throughout this guide, a clear distinction will be made between experimental data for analogs and predicted data for the target compound.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a compound is to define its structure and key identifiers.
Chemical Structure
Caption: 2D structure of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.
Key Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | Calculated |
| Molecular Weight | 160.56 g/mol | Calculated |
| CAS Number | Not assigned | Literature Review |
| IUPAC Name | 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |
Tabulated Physicochemical Data
The following table summarizes the available experimental data for close analogs and the computationally predicted data for the target compound.
| Property | 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (Predicted) | 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Experimental) | 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (Experimental) |
| Molecular Formula | C₅H₅ClN₂O₂ | C₇H₉ClN₂O₂ | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol | 188.61 g/mol | 160.56 g/mol |
| Melting Point | 180-190 °C | 162 - 166 °C[1] | 138 °C[2] |
| Boiling Point | >300 °C (decomposes) | 339.5 ± 42.0 °C[3] | 292 - 297 °C[2] |
| pKa (acidic) | ~2.5 - 3.5 | Not Available | ~2.90[2] |
| LogP | ~1.2 | Not Available | 0.940[2] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO | Soluble in chloroform (mild, heated), methanol | Water: 7.08e-2 g/L[2] |
| Appearance | White to off-white solid | White to light yellow crystalline powder[4] | Not Available |
Core Physicochemical Properties: A Deeper Dive
This section provides a detailed analysis of the key physicochemical properties, integrating experimental observations from analogs with theoretical predictions for the target compound.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing solubility, ionization state at physiological pH, and interaction with biological targets.
Theoretical Considerations: The pKa of the carboxylic acid is influenced by the electron-withdrawing effects of the pyrazole ring and the chloro substituent. The pyrazole ring itself is electron-deficient, which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid. The chlorine atom at the 4-position further withdraws electron density through induction, which should lead to a relatively strong acidic character.
Analog Data Insights: The experimentally determined acidic pKa for the isomeric compound 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is approximately 2.90[2]. This value suggests a relatively strong carboxylic acid, consistent with the theoretical considerations. It is reasonable to hypothesize that the pKa of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid will be in a similar range, likely between 2.5 and 3.5.
Experimental Protocol for pKa Determination: A potentiometric titration is the gold standard for pKa determination.
Caption: Workflow for potentiometric pKa determination.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh approximately 5-10 mg of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to a final concentration of ~1 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode and a micro-burette tip containing a standardized solution of 0.01 M NaOH.
-
Titration: Add small, precise aliquots of the NaOH solution to the sample, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Solubility
Solubility in both aqueous and organic media is a critical determinant of a compound's utility in various applications, from formulation to biological assays.
Aqueous Solubility: The presence of the polar carboxylic acid and pyrazole nitrogen atoms suggests some degree of aqueous solubility. However, the chloro and methyl substituents, along with the overall aromatic system, contribute to its lipophilicity, which will limit its water solubility. The ionization state will be a major factor; solubility is expected to be significantly higher at pH values above the pKa, where the compound exists as the more soluble carboxylate salt. The predicted low water solubility is supported by the experimental value for the analog 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (70.8 mg/L)[2].
Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). This is consistent with the reported solubility of the 3-ethyl analog in methanol and heated chloroform[3].
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
Caption: Workflow for shake-flask solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter. Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a calibration curve prepared with known concentrations of the compound.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and potential for oral absorption.
Theoretical Considerations and Analog Data: The presence of the chlorine atom and the methyl group, along with the pyrazole core, contributes to the lipophilicity of the molecule. The carboxylic acid group, particularly in its ionized form, will decrease the LogP. The experimental LogP for the analog 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid is 0.940[2], suggesting a molecule with a balance of hydrophilic and lipophilic character. The predicted LogP for the target compound is approximately 1.2, which is in line with this experimental value.
Spectroscopic and Thermal Properties
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a broad singlet for the carboxylic acid proton, and a singlet for the N-H proton of the pyrazole ring. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the two sp² carbons of the pyrazole ring, the carbon bearing the chlorine atom, and the carboxylic acid carbonyl carbon.
-
FTIR: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and characteristic C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
-
Melting Point: The melting point is a good indicator of purity and is influenced by the crystal lattice energy. The experimental melting point of the 3-ethyl analog is 162-166 °C[1], while that of the 5-chloro isomer is 138 °C[2]. It is predicted that the target compound will have a relatively high melting point, likely in the range of 180-190 °C, due to the potential for strong intermolecular hydrogen bonding via the carboxylic acid and pyrazole N-H groups.
Safety and Handling
Based on the safety data for analogous compounds, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid should be handled with appropriate precautions.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Work
This technical guide has provided a comprehensive overview of the physicochemical properties of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. While a significant data gap exists in the experimental literature for this specific compound, a combination of data from close structural analogs and computational predictions has been used to construct a detailed physicochemical profile. The protocols and workflows described herein provide a clear path for the experimental determination of these key parameters. It is recommended that future work on this compound focuses on its synthesis and subsequent experimental characterization to validate the predictions made in this guide and to further enrich the understanding of this class of compounds for their application in research and development.
References
-
Aspira Chemical. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. [Link]
-
Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. [Link]
-
U.S. Environmental Protection Agency. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]
- Google Patents.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
